molecular formula C21H16FNO3 B2826596 2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate CAS No. 485347-47-5

2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate

Cat. No.: B2826596
CAS No.: 485347-47-5
M. Wt: 349.361
InChI Key: GSTMJBZFTFTOAF-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate typically involves a multi-step process. One common method includes the condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline . This reaction is performed under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar compounds to 2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate include other quinoline derivatives such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties

Properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO3/c22-14-10-8-13(9-11-14)19(24)12-26-21(25)20-15-4-1-2-6-17(15)23-18-7-3-5-16(18)20/h1-2,4,6,8-11H,3,5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTMJBZFTFTOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)OCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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